molecular formula C21H23BrN4O4 B15015464 (3E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B15015464
M. Wt: 475.3 g/mol
InChI Key: SYRMPRWTDBXKIY-AFUMVMLFSA-N
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Description

The compound (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE is a complex organic molecule characterized by its unique structure, which includes bromine, methyl, phenoxy, acetamido, and butanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:

    Bromination: Introduction of the bromine atom into the phenoxy ring.

    Acetylation: Formation of the acetamido group.

    Condensation: Combining the bromomethylphenoxy and acetamidophenyl groups with butanamide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

The compound (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of brominated phenoxy groups on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a drug candidate for treating various diseases, particularly those involving inflammation or cancer.

Industry

In industrial applications, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The brominated phenoxy group may interact with enzymes or receptors, modulating their activity. The acetamido and butanamide groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ACETAMIDOPHENYL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its brominated phenoxy group and acetamido functionalities provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C21H23BrN4O4

Molecular Weight

475.3 g/mol

IUPAC Name

(3E)-N-(4-acetamidophenyl)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C21H23BrN4O4/c1-13-4-9-19(18(22)10-13)30-12-21(29)26-25-14(2)11-20(28)24-17-7-5-16(6-8-17)23-15(3)27/h4-10H,11-12H2,1-3H3,(H,23,27)(H,24,28)(H,26,29)/b25-14+

InChI Key

SYRMPRWTDBXKIY-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)NC(=O)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)NC(=O)C)Br

Origin of Product

United States

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